1-Quinolin-5-ylguanidine
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Overview
Description
1-Quinolin-5-ylguanidine is a heterocyclic compound that features a quinoline ring system fused with a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Quinolin-5-ylguanidine can be synthesized through various methods. One common approach involves the reaction of quinoline derivatives with guanidine. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, microwave-assisted synthesis and solvent-free conditions have been explored to make the process more efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Quinolin-5-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding tetrahydroquinoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Scientific Research Applications
1-Quinolin-5-ylguanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Quinolin-5-ylguanidine exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The pathways affected by this compound include those related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Quinolines: These compounds share the quinoline ring system but lack the guanidine group.
Quinolones: These are structurally similar but contain a ketone group.
Uniqueness: 1-Quinolin-5-ylguanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
2-quinolin-5-ylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6H,(H4,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGPWKSUDCZIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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